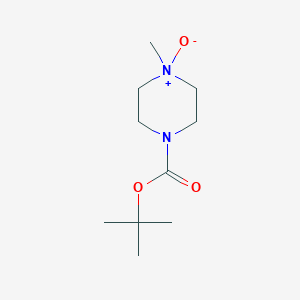
4-Boc-1-methylpiperazine 1-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Boc-1-methylpiperazine 1-Oxide is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an N-oxide functional group, which can influence its reactivity and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-methylpiperazine 1-Oxide typically involves the protection of the piperazine nitrogen with a Boc group, followed by oxidation of the nitrogen atom. One common method includes:
Protection Step: Reacting 1-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 4-Boc-1-methylpiperazine.
Oxidation Step: Oxidizing the protected piperazine using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
4-Boc-1-methylpiperazine 1-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents like zinc and acetic acid.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA)
Reduction: Zinc and acetic acid
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane
Major Products Formed
Oxidation: Further oxidized piperazine derivatives
Reduction: 4-Boc-1-methylpiperazine
Substitution: Various substituted piperazine derivatives depending on the reagents used.
科学研究应用
4-Boc-1-methylpiperazine 1-Oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a building block for drug development, particularly in the design of kinase inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Boc-1-methylpiperazine 1-Oxide depends on its specific application. In biological systems, the N-oxide group can participate in redox reactions, potentially affecting cellular pathways and molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .
相似化合物的比较
Similar Compounds
1-Boc-piperazine: Similar in structure but lacks the N-oxide group.
4-Boc-piperazine: Another derivative with a Boc protecting group but without the N-oxide functionality.
1-Methylpiperazine: Lacks both the Boc and N-oxide groups.
Uniqueness
4-Boc-1-methylpiperazine 1-Oxide is unique due to the presence of both the Boc protecting group and the N-oxide functional group. This combination can influence its reactivity and solubility, making it a valuable intermediate in synthetic chemistry and drug development .
属性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
tert-butyl 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)11-5-7-12(4,14)8-6-11/h5-8H2,1-4H3 |
InChI 键 |
QBGUEJRWLZECIL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC[N+](CC1)(C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



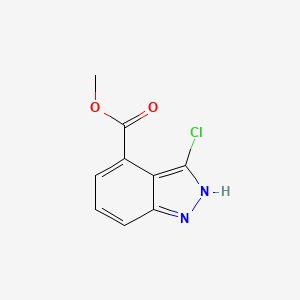
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)

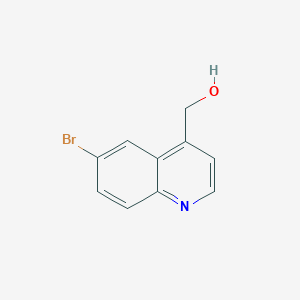
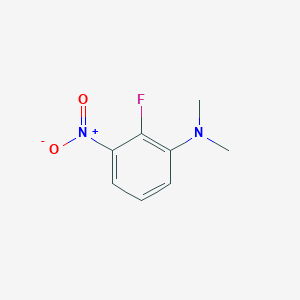
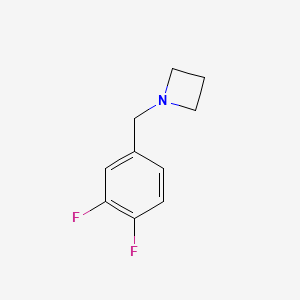
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)


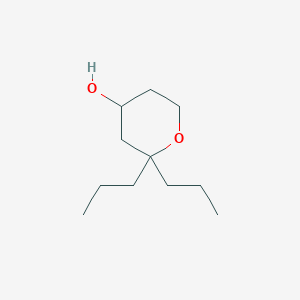
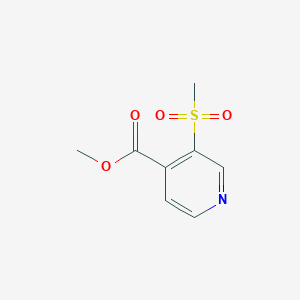
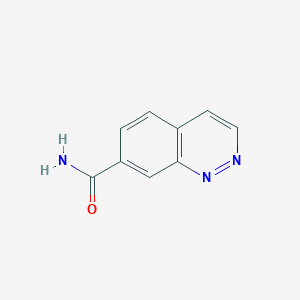
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
